Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride
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Overview
Description
Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride is a chemical compound with the molecular formula C14H28Cl3N3O It is known for its unique structure, which includes both pyrrolidine and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride typically involves the reaction of pyrrolidine derivatives with azetidine-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Bis(1-(pyrrolidin-3-yl)azetidin-3-ol) trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.
Azetidine derivatives: Compounds with the azetidine ring structure may exhibit similar reactivity and applications.
Other trihydrochlorides: Compounds with multiple hydrochloride groups may have comparable solubility and stability characteristics.
The uniqueness of this compound lies in its combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrrolidin-3-ylazetidin-3-ol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O.3ClH/c2*10-7-4-9(5-7)6-1-2-8-3-6;;;/h2*6-8,10H,1-5H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENOLMUKYHPMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC(C2)O.C1CNCC1N2CC(C2)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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